CCR1 Antagonism: Structural Enablement vs. Unclaimed Isoxazole and Thiazole Analogs
The core scaffold of 1-(4-Oxazol-5-yl-phenyl)-piperazine is explicitly enabled as a CCR1 antagonist in patent US20040162282A1, where the 5-oxazolyl substitution is listed among preferred heteroaryl groups for activity [1]. In contrast, close analogs such as the corresponding isoxazole (1-(4-(isoxazol-5-yl)phenyl)piperazine) or thiazole (1-(4-(thiazol-5-yl)phenyl)piperazine) are not exemplified or claimed in this key CCR1 patent family, indicating that the oxazole ring's specific electronic profile is integral to the claimed inhibitor pharmacophore. No direct, publicly available IC50 data for CCR1 binding was found for either the target compound or these specific unclaimed analogs, making this a class-level structural enablement distinction.
| Evidence Dimension | Patent Claim Enablement for CCR1 Antagonism |
|---|---|
| Target Compound Data | Explicitly claimed as a substituted piperazine with 5-oxazolyl heteroaryl group within the CCR1 antagonist genus [1]. |
| Comparator Or Baseline | 1-(4-(isoxazol-5-yl)phenyl)piperazine and 1-(4-(thiazol-5-yl)phenyl)piperazine are not found in the patent claims or examples of US20040162282A1. |
| Quantified Difference | Qualitative: 'Claimed' vs. 'Not claimed' for CCR1 antagonist activity. |
| Conditions | Patent claim language based on general formula encompassing aryl/heteroaryl piperazines. |
Why This Matters
For research programs targeting CCR1-mediated inflammation, selecting a building block or tool compound with a patented pharmacophore is a stronger strategic starting point than using an analog without such documented intellectual property enablement.
- [1] ChemoCentryx, Inc. Substituted piperazines. US Patent 20040162282A1, filed December 10, 2003, and published August 19, 2004. View Source
